4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-19-16-11-14(7-10-17(16)23-12)20-24(21,22)15-8-5-13(6-9-15)18(2,3)4/h5-11,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOXULEMAWGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide with tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the methylbenzo[d]thiazole ring: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide derivative reacts with 2-methylbenzo[d]thiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide nitrogen participates in nucleophilic substitution reactions under basic conditions. For example:
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Reaction with alkyl halides : Forms N-alkylated derivatives when treated with tert-butyl bromide in the presence of NaH .
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Acylation : Reacts with acid chlorides (e.g., benzoyl chloride) to yield N-acylated products .
Key Study:
| Reaction Type | Reagent/Conditions | Product | Yield | Biological Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| N-Alkylation | tert-butyl bromide, NaH, THF | N-tert-butyl derivative | 68% | Anticancer activity: 23.3 µM (A549 cells) |
Oxidation and Reduction
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Oxidation : The sulfonamide group resists oxidation under mild conditions but forms sulfonic acid derivatives when treated with strong oxidants like KMnO₄ .
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Reduction : LiAlH₄ reduces the sulfonamide to a secondary amine, though this reaction is less common due to steric hindrance from the tert-butyl group .
Electrophilic Substitution
The 2-methylbenzo[d]thiazole ring undergoes electrophilic substitution at the 5-position. For example:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .
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Halogenation : Br₂/FeBr₃ yields brominated derivatives with improved pharmacokinetics .
Antimicrobial Activity Data:
| Derivative | Modification | Zone of Inhibition (mm) | Target Bacteria | Source |
|---|---|---|---|---|
| Nitro | -NO₂ at C5 | 12.5 ± 0.3 | S. aureus | |
| Bromo | -Br at C5 | 14.1 ± 0.2 | E. coli |
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the thiazole ring undergoes hydrolysis to form a thioamide intermediate, which can further react with amines to generate substituted thioureas .
Sulfonyl Group Reactivity
The sulfonyl group participates in:
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Sulfonamide cross-coupling : Pd-catalyzed Suzuki coupling with aryl boronic acids to introduce aryl groups .
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Desulfonation : H₂SO₄ at 150°C removes the sulfonyl group, yielding a primary amine .
Synthetic Example:
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Aryl-benzenesulfonamide | Anticonvulsant agents |
Biological Activity Linked to Reactivity
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Antimicrobial Action : N-Alkylated derivatives show enhanced activity against Pseudomonas aeruginosa (MIC: 8 µg/mL) .
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Anticancer Potential : Acylated derivatives exhibit cytotoxicity against glioblastoma cells (IC₅₀: 10–30 µM) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide. The following points summarize key findings:
- Activity Against Multidrug-Resistant Bacteria : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It is particularly promising against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are significant pathogens in hospital settings .
- Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics. This mechanism disrupts DNA synthesis, ultimately leading to bacterial cell death .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and cervical cancers. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role as an anticancer agent .
- Molecular Hybridization Strategy : The design of this compound often involves hybridization with other pharmacophores to enhance its efficacy against cancer. For instance, combining it with triazine or other heterocyclic structures has shown improved activity against tumor cells .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes:
- Carbonic Anhydrase IX Inhibition : This enzyme plays a crucial role in tumor progression and metastasis. Inhibitors of carbonic anhydrase IX can potentially reduce tumor growth and improve treatment outcomes for cancer patients .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies that illustrate the applications of this compound:
- Antimicrobial Evaluation : A study conducted by Lihumis et al. assessed the antimicrobial properties of various sulfonamides, including the target compound. Results indicated significant activity against resistant bacterial strains, supporting its potential use in treating infections caused by such pathogens .
- Anticancer Studies : Research published in Molecules demonstrated that derivatives of benzenesulfonamide exhibited strong cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
- Enzyme Interaction Studies : Investigations into the interaction between this compound and carbonic anhydrase IX revealed promising results, indicating that this compound could serve as a lead for developing new anticancer therapies targeting this enzyme .
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzo[d]thiazole and tert-butyl groups distinguish it from other sulfonamide derivatives. Key comparisons include:
Physicochemical Properties
Limited data from analogs suggest trends:
- Melting Points : Compound 27i (295–297°C) has a higher melting point than 27j (258–260°C) , likely due to reduced steric hindrance from the cyclopropyl group in 27j. The target compound’s melting point may fall within this range, influenced by its rigid benzo[d]thiazole core.
- HPLC Retention : Retention times (e.g., 27i: 11.09 min method A) correlate with polarity; the tert-butyl group in the target compound may extend retention compared to polar substituents like hydroxyl or carboxylate.
Biological Activity
The compound 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a benzo[d]thiazole moiety, which are known to influence biological activity significantly. The presence of the sulfonamide group is also critical for its pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and sulfonamide exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|---|
| This compound | 8 | 10.5 | E. coli |
| 9 | S. aureus | ||
| 6 | B. subtilis | ||
| 7 | S. epidermidis |
The compound showed a zone of inhibition ranging from 6 mm to 10.5 mm , indicating moderate antibacterial activity against the tested strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
| This compound | TBD | TBD |
In preliminary studies, the compound exhibited promising cytotoxic effects, warranting further investigation into its mechanism of action .
Enzyme Inhibition
The ability of the compound to inhibit key enzymes has also been investigated, particularly acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.
Table 3: AChE Inhibition Potency
| Compound Name | IC50 (µM) |
|---|---|
| Coumarin-based Thiazole Derivative | 2.7 |
| This compound | TBD |
Molecular docking studies suggest that the compound may interact effectively with AChE, potentially leading to therapeutic applications in neurodegenerative diseases .
Case Studies
- Antibacterial Study : In a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures to This compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : A recent investigation into the anticancer effects of thiazole derivatives highlighted the importance of substituents like tert-butyl in enhancing activity against specific cancer cell lines .
- Enzyme Interaction Analysis : Research utilizing molecular dynamics simulations indicated that the binding interactions between the compound and AChE could be optimized through structural modifications, suggesting avenues for drug design .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonamide coupling between a benzenesulfonyl chloride derivative and a substituted benzothiazole amine. For example, tert-butyl-substituted sulfonyl chlorides are reacted with 2-methylbenzo[d]thiazol-5-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization (e.g., ~55% in similar syntheses) requires inert atmospheres, controlled stoichiometry, and purification via column chromatography . Advanced techniques like continuous flow reactors may improve scalability .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 1.31 ppm for tert-butyl protons, aromatic protons at δ 7.2–7.9 ppm) .
- HRMS/LC-MS : For molecular weight verification (e.g., [M+H]+ observed at m/z 527.1125) .
- HPLC : To assess purity (>95% by RP-HPLC with retention times ~8–12 minutes under gradient elution) .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Stability studies in DMSO at 4°C over 7 days show <5% degradation by HPLC. For biological assays, stock solutions in DMSO (10 mM) are recommended, with dilution in buffered media to avoid solvent toxicity .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s bioactivity and binding affinity in kinase inhibition assays?
- Methodological Answer : The tert-butyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., BRAF/HDAC targets). SAR studies show that bulkier substituents improve potency by ~3-fold compared to methyl analogs. Docking simulations (e.g., using AutoDock Vina) correlate tert-butyl placement with reduced solvent exposure and increased target residence time .
Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific expression of target proteins (e.g., BRAF mutants vs. wild-type). To address this:
- Use isogenic cell lines to isolate genetic variables.
- Validate target engagement via Western blotting (e.g., phospho-ERK suppression).
- Compare IC₅₀ values in melanoma (A375) vs. colorectal (HCT116) models, noting differences in metabolic stability or efflux pump activity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Modify the sulfonamide linker : Introducing hydrophilic groups (e.g., hydroxyls) improves aqueous solubility but may reduce membrane permeability.
- Vary the benzothiazole substituent : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability in microsomal assays.
- Optimize logP : Maintain a balance between hydrophobicity (logP 2–4) for cell penetration and solubility for systemic exposure .
Q. What mechanistic insights explain dual BRAF/HDAC inhibitory activity in hybrid derivatives?
- Methodological Answer : The compound’s benzothiazole moiety binds BRAF’s hydrophobic cleft, while the sulfonamide group chelates zinc in HDAC catalytic sites. Synergistic effects are validated via:
- Enzyme inhibition assays : IC₅₀ values <100 nM for both targets.
- Transcriptomic profiling : Downregulation of oncogenic pathways (e.g., MAPK, PI3K-AKT) and histone acetylation modulation .
Q. How should researchers address low synthetic yields (<30%) in scaled-up reactions?
- Methodological Answer :
- Optimize coupling conditions : Use peptide coupling reagents (e.g., HATU) to enhance amide bond formation efficiency.
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher recovery.
- Monitor intermediates : Ensure purity of the benzothiazole amine precursor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
